Product packaging for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine(Cat. No.:CAS No. 524674-28-0)

1-Benzyl-4-(pyrrolidin-2-yl)piperidine

Cat. No.: B2429834
CAS No.: 524674-28-0
M. Wt: 244.382
InChI Key: LLECPDMILCCLLV-UHFFFAOYSA-N
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Description

1-Benzyl-4-(pyrrolidin-2-yl)piperidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, featuring a piperidine core substituted with benzyl and pyrrolidine groups. This structure is a common pharmacophore in the development of therapeutics for central nervous system (CNS) disorders and oncology . Compounds with the N-benzylpyrrolidine moiety have been investigated as key structural elements in multifunctional agents for complex diseases like Alzheimer's . Similarly, piperidine derivatives are established as essential scaffolds for designing novel anti-cancer agents, with some functioning as anti-tubulin agents that disrupt cell division . Researchers value this compound as a versatile building block for synthesizing more complex molecules or as a reference standard in biological assays. Its potential applications are rooted in the activities observed in closely related structures, making it a valuable tool for probing new therapeutic pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2 B2429834 1-Benzyl-4-(pyrrolidin-2-yl)piperidine CAS No. 524674-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLECPDMILCCLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the 1-Benzyl-4-(pyrrolidin-2-yl)piperidine Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnections and Identification of Precursor Synthons

The core structure of this compound presents several logical points for disconnection. The most apparent disconnection is the carbon-carbon bond between the piperidine (B6355638) C4 and pyrrolidine (B122466) C2 positions. This leads to two primary precursor synthons: a nucleophilic piperidine synthon and an electrophilic pyrrolidine synthon, or vice versa.

A second key disconnection can be made at the C-N bond of the piperidine ring, cleaving the benzyl (B1604629) group. This is a common strategy as the benzyl group is often introduced late in a synthesis to protect the nitrogen atom and can be removed if necessary.

Based on these primary disconnections, we can identify the following key synthons:

Synthon IDSynthon StructureCorresponding Reagent(s)
A1 1-Benzylpiperidin-4-yl cation4-Halo-1-benzylpiperidine
A2 1-Benzylpiperidin-4-yl anion1-Benzyl-4-piperidyllithium, 1-Benzyl-4-piperidylmagnesium halide
B1 Pyrrolidin-2-yl anion (N-protected)N-Protected 2-lithiopyrrolidine
B2 Pyrrolidin-2-yl cation (N-protected)N-Protected 2-halopyrrolidine, N-Protected 2-pyrrolidinemethanol tosylate

Strategic Bond Formations for Core Assembly

The assembly of the this compound core hinges on the formation of the C4-C2 bond between the two heterocyclic rings. Several strategic bond-forming reactions can be envisioned based on the precursor synthons identified above.

One plausible strategy involves the nucleophilic substitution reaction between a 4-halo-1-benzylpiperidine and an N-protected 2-lithiopyrrolidine. Alternatively, a Grignard-type reaction could be employed, where a 1-benzyl-4-piperidylmagnesium halide reacts with an N-protected 2-halopyrrolidine or a related electrophile.

Another powerful approach is reductive amination. This strategy would involve the condensation of 1-benzyl-4-piperidone with a suitable amino-functionalized pyrrolidine precursor, followed by reduction of the resulting imine or enamine.

A Wittig-type reaction or Horner-Wadsworth-Emmons olefination could also be considered to form a double bond between the two rings, which would then be subsequently reduced. This would involve reacting 1-benzyl-4-piperidone with a phosphonium (B103445) ylide or phosphonate (B1237965) ester derived from a 2-functionalized pyrrolidine.

Classical Synthetic Approaches

Classical synthetic approaches to this compound can be categorized as either linear or convergent, with each offering distinct advantages and disadvantages.

Multi-Step Linear Syntheses from Simple Precursors

A multi-step linear synthesis would involve the sequential construction of the piperidine and pyrrolidine rings from simple, acyclic precursors. One hypothetical linear sequence could commence with the synthesis of the 1-benzyl-4-piperidone core. A well-established method for this is the Dieckmann condensation of N,N-bis(2-ethoxycarbonylethyl)benzylamine, followed by hydrolysis and decarboxylation.

Once 1-benzyl-4-piperidone is obtained, the pyrrolidine ring can be constructed at the 4-position. This could be achieved through a series of steps, for example, by first introducing a two-carbon unit via a Wittig reaction with (carbethoxymethylene)triphenylphosphorane, followed by reduction of the double bond and the ester. The resulting alcohol could then be converted to a leaving group, followed by intramolecular cyclization with a nitrogen nucleophile to form the pyrrolidine ring.

Convergent Synthetic Routes to Minimize Steps

Convergent syntheses involve the independent synthesis of the piperidine and pyrrolidine fragments, which are then coupled together in the final stages. This approach is generally more efficient as it allows for the parallel construction of the two heterocyclic systems.

A plausible convergent route would involve the synthesis of an N-protected 2-functionalized pyrrolidine and a 4-functionalized 1-benzylpiperidine (B1218667). For instance, N-Boc-2-lithiopyrrolidine, which can be prepared from N-Boc-pyrrolidine, could be reacted with 4-iodo-1-benzylpiperidine. The latter can be synthesized from 1-benzyl-4-piperidinol via treatment with iodine and triphenylphosphine.

Another convergent strategy could employ a Suzuki or Stille coupling reaction. This would require the synthesis of a 4-boryl- or 4-stannyl-1-benzylpiperidine and an N-protected 2-halopyrrolidine.

Stereoselective Synthesis of Chiral Centers

The pyrrolidine ring in this compound contains a chiral center at the C2 position. The control of this stereocenter is a critical aspect of the synthesis, particularly for applications in medicinal chemistry where enantiomeric purity is often paramount.

Several strategies can be employed to achieve stereoselectivity. One approach is to use a chiral starting material, such as L-proline or D-proline, to construct the pyrrolidine ring. The inherent chirality of the starting material can be carried through the synthetic sequence to yield the desired enantiomer of the final product.

Alternatively, asymmetric catalysis can be employed. For instance, an asymmetric Michael addition to an α,β-unsaturated carbonyl compound could be used to establish the chiral center in a precursor to the pyrrolidine ring. Chiral auxiliaries can also be utilized. For example, a chiral amine can be reacted with a precursor to form a chiral imine, which then directs the stereoselective addition of a nucleophile.

A summary of potential stereoselective methods is presented in the table below:

MethodDescriptionKey Reagents/Catalysts
Chiral Pool SynthesisUtilization of a readily available chiral starting material.L-proline, D-proline
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a key bond-forming step.Chiral Lewis acids, organocatalysts
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct a stereoselective transformation.Chiral oxazolidinones, chiral sulfinamides
Asymmetric Catalysis in Key Cyclization or Coupling Steps

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. For the synthesis of the pyrrolidine moiety, catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile represents a state-of-the-art approach. unibo.itmdpi.com In a hypothetical route to this compound, an N-metalated azomethine ylide could be generated from an imine precursor, which then undergoes a [3+2] cycloaddition with a suitable alkene. The use of a chiral ligand complexed to a metal catalyst (e.g., silver or copper) would orchestrate the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer of the pyrrolidine ring. unibo.it

Another key step where asymmetric catalysis could be applied is during the formation of the piperidine ring or the coupling of the two heterocyclic fragments. For instance, a palladium-catalyzed cross-coupling reaction to form the C-C bond between a pre-formed piperidine and a pyrrolidine precursor could be rendered asymmetric through the use of chiral phosphine (B1218219) ligands. researchgate.net

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been set, the auxiliary is removed. For the synthesis of the pyrrolidinyl fragment, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, could be attached to a precursor molecule. sigmaaldrich.com

For example, an N-acyloxazolidinone derivative could undergo a diastereoselective aldol (B89426) reaction. The resulting product, with its newly formed stereocenters controlled by the auxiliary, could then be further manipulated and cyclized to form the pyrrolidine ring. scielo.org.mx Alternatively, a chiral benzyl group itself can act as a chiral auxiliary to direct nucleophilic additions with high diastereoselectivity via chelation control. researchgate.net Once the desired stereochemistry is established, the auxiliary can be cleaved to reveal the enantiomerically enriched pyrrolidine intermediate, which can then be coupled to the 1-benzylpiperidine core.

Diastereoselective Synthesis Utilizing Existing Stereocenters

If a starting material already contains a stereocenter, it can be used to direct the formation of new stereocenters in a predictable manner. This substrate-controlled diastereoselective approach is a common strategy in organic synthesis. For instance, starting with an enantiomerically pure amino acid like proline, which already possesses the desired stereochemistry at the C2 position, would be a straightforward approach. The carboxylic acid functionality of proline could be reduced and modified to enable coupling with a 4-substituted-1-benzylpiperidine precursor. The inherent chirality of the proline starting material ensures the final product retains the desired absolute configuration at the pyrrolidine C2 position. nih.gov

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. Kinetic resolution is one such method, where the two enantiomers react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. researchgate.net For a precursor to this compound, a chiral base could be used to selectively deprotonate one enantiomer over the other, enabling its separation. researchgate.net

Another common method is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The different interactions between the enantiomers and the chiral stationary phase cause them to elute at different times, allowing for their separation. sielc.comsemanticscholar.org

Modern Synthetic Innovations and Methodological Advancements

Recent advancements in synthetic methodology offer opportunities to improve the efficiency, safety, and environmental impact of chemical syntheses.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing, including enhanced heat transfer, precise control over reaction parameters, and improved safety when handling hazardous intermediates. nih.gov The synthesis of heterocyclic compounds like piperidines and pyrrolidines has been successfully adapted to flow systems. researchgate.net

A potential continuous flow synthesis of this compound could involve multiple steps integrated into a single, streamlined process. For example, the formation of an imine precursor followed by an electroreductive cyclization to form the pyrrolidine or piperidine ring could be conducted in a flow microreactor. researchgate.net This approach can lead to higher yields and purity compared to batch reactions and allows for easier scalability. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Key principles include maximizing atom economy, using safer solvents, and improving energy efficiency.

In designing a synthesis for this compound, green chemistry principles can be applied by:

Organocatalysis for Asymmetric Transformations

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral nitrogen-containing heterocycles like piperidines and pyrrolidines. nih.govresearchgate.net While direct organocatalytic methods for the specific assembly of the this compound framework are not extensively detailed in publicly available literature, the principles of organocatalysis are broadly applied to the synthesis of its constituent rings. nih.govnih.gov

For the pyrrolidine moiety, proline and its derivatives are commonly used as organocatalysts in transformations such as asymmetric Michael additions, aldol reactions, and Mannich reactions to construct the chiral pyrrolidine ring with high enantioselectivity. nih.gov These strategies often involve the reaction of aldehydes or ketones with nitroolefins or other Michael acceptors, where the catalyst controls the stereochemical outcome. nih.gov

Similarly, the synthesis of 2-substituted piperidines can be achieved through biomimetic organocatalytic approaches. For instance, natural substances like pelletierine (B1199966) have been synthesized with high enantiomeric excess using such methods, which could theoretically be adapted for the synthesis of the 4-(pyrrolidin-2-yl)piperidine (B13515644) core. nih.gov The development of new pyrrolidine-based organocatalysts continues to expand the scope of these transformations, offering pathways to complex heterocyclic structures. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N bond formation)

Transition metal catalysis provides efficient and versatile methods for the formation of C-C and C-N bonds, which are crucial for the synthesis and derivatization of heterocyclic systems like this compound. nih.govnih.gov These methods are particularly valuable for constructing the piperidine and pyrrolidine rings and for introducing substituents for structure-activity relationship (SAR) studies.

Copper-catalyzed intramolecular C-H amination is a notable method for the synthesis of both pyrrolidines and piperidines from N-fluoro amides. nih.govacs.org This approach allows for the direct formation of the heterocyclic ring through C-N bond formation under relatively mild conditions. Similarly, copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines and piperidines. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are instrumental in forming C-C bonds to attach aryl or other groups to the piperidine or pyrrolidine rings. researchgate.net For example, 4-arylpiperidines can be synthesized from 1-benzyl-4-piperidone precursors using palladium-catalyzed cross-coupling of alkenylsilanes. researchgate.net Ring-closing metathesis (RCM) is another powerful transition-metal-catalyzed reaction used to construct piperidine and pyrrolidine cores, often employed in the total synthesis of natural alkaloids. researchgate.net

Biocatalysis in Stereoselective Syntheses

Biocatalysis offers highly selective and environmentally friendly routes to chiral building blocks for complex molecules. Enzymes such as lipases, esterases, transaminases, and oxidases are employed for the stereoselective synthesis of piperidine and pyrrolidine derivatives. chemistryviews.orgrsc.orgnih.gov

Lipase-catalyzed desymmetrization of meso-diols is a classic biocatalytic method used to produce enantiomerically pure piperidine building blocks. chemistryviews.org More recent approaches combine biocatalysis with other synthetic methods. For example, a one-pot photoenzymatic synthesis has been developed for chiral N-Boc-3-amino/hydroxy-pyrrolidine, which combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step. nih.gov

Furthermore, combining biocatalysis with radical cross-coupling reactions presents a modern approach for the modular and enantioselective construction of complex piperidine frameworks. This strategy involves enzymatic C-H oxidation to introduce hydroxyl groups into piperidine rings, followed by radical cross-coupling to assemble complex derivatives. chemistryviews.org Enzymes like galactose oxidase variants have also been used for the site-selective oxidation of aminopolyols, leading to the formation of piperidine and azepane scaffolds. researchgate.net While direct biocatalytic synthesis of this compound is not prominently reported, these enzymatic tools provide access to the chiral precursors required for its construction. researchgate.netprepchem.com

Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the this compound scaffold and to understand how structural modifications influence biological activity, extensive derivatization and analog synthesis are performed. These studies typically focus on systematic modifications of the piperidine ring, the pyrrolidine ring, and the benzyl moiety.

Modification of the Piperidine Ring (e.g., N-substitutions, C-substitutions)

Modifications to the piperidine ring are a cornerstone of SAR studies for this class of compounds. The nitrogen atom of the piperidine is a common site for substitution. While the parent compound features a benzyl group, replacing it with other substituents can significantly impact activity. For instance, in related series, replacing the N-benzyl group with an N-benzoyl group can lead to a dramatic loss of activity, highlighting the importance of the basicity of the piperidine nitrogen. nih.gov

Carbon substitutions on the piperidine ring also play a critical role. The introduction of substituents at various positions can alter the conformation of the ring and its interaction with biological targets. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) with various acyl and alkyl groups on the nitrogen has been explored to probe the SAR for 5α-reductase inhibition. acs.org Furthermore, creating bridged piperidine analogs, such as those incorporating a quinuclidine (B89598) moiety, can rigidly constrain the piperidine ring conformation, providing valuable insights into the bioactive conformation. nih.gov The functionalization of a pre-existing piperidine ring is a common strategy to access a wide range of derivatives. researchgate.net

Modification of the Pyrrolidine Ring (e.g., N-substitutions, C-substitutions)

Systematic modification of the pyrrolidine ring is crucial for elucidating SAR. The nitrogen atom of the pyrrolidine can be functionalized to introduce a variety of substituents. SAR studies on related pyrrolidine derivatives have shown that N-carbamoyl and N-aryl substitutions can lead to potent biological activity. nih.gov

Substitutions on the carbon framework of the pyrrolidine ring also profoundly influence activity. The stereochemistry of these substituents is often critical. For example, studies on pyrrolidine-based dual PPARα/γ agonists revealed that a cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring was preferred over the trans orientation. nih.gov The synthesis of polyhydroxylated pyrrolidine analogs, known as iminosugars, where the number and configuration of hydroxyl groups are varied, has been a fruitful area of research for developing enzyme inhibitors. nih.gov

The following table summarizes examples of modifications on the pyrrolidine ring and their general impact based on studies of related compounds.

Modification SiteType of SubstitutionGeneral SAR Observation (on related scaffolds)
Pyrrolidine Nitrogen N-carbamoyl, N-arylCan lead to potent dual PPARα/γ agonists. nih.gov
Pyrrolidine Carbon (C3, C4) Introduction of substituentscis-configuration often preferred over trans. nih.gov
Pyrrolidine Carbon PolyhydroxylationImportant for developing glycosidase inhibitors (iminosugars). nih.gov

Substitution Pattern Variation on the Benzyl Moiety

The benzyl group attached to the piperidine nitrogen is a key feature of the molecule, and its aromatic ring is a prime target for substitution to probe SAR. The position, number, and electronic nature of substituents on the phenyl ring can dramatically alter the compound's pharmacological profile.

In studies of related 1-benzylpiperidine derivatives, such as those developed as acetylcholinesterase inhibitors, substitutions on the benzyl ring have been shown to be critical for activity. For example, the introduction of dimethoxy groups on an indanone moiety attached to a 1-benzylpiperidine core resulted in one of the most potent inhibitors in that series. nih.gov QSAR analyses on such compounds have suggested that there is considerable space around certain parts of the molecule, allowing for substitution, while other areas, particularly the para-position of the benzyl ring, are more sensitive to steric bulk. nih.gov

Similarly, in a series of N-benzyl piperidine derivatives targeting monoamine transporters, substituents at the ortho and meta positions of the benzyl ring were synthesized to evaluate their effect on affinity and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov The electronic properties of the substituents (electron-donating vs. electron-withdrawing) are also a key variable. For instance, in a series of benzyl guanidine (B92328) derivatives, chloro and trifluoromethyl substitutions on the benzyloxy moiety led to potent antimicrobial activity. mdpi.com

The table below illustrates how substitutions on the benzyl moiety can influence activity in related compound series.

Substitution PositionSubstituent TypeGeneral Effect on Activity (in related series)Reference Compound Class
ortho, metaVariousCan modulate affinity and selectivity for monoamine transporters.N-benzyl piperidines
paraBulky groupsCan diminish activity due to steric hindrance with the receptor.Indanone-benzylpiperidines
Phenyl ringElectron-withdrawing (e.g., Cl, CF₃)Can lead to potent antimicrobial activity.Benzyl guanidines mdpi.com
Phenyl ringMethoxy groupsCan significantly enhance acetylcholinesterase inhibition.Indanone-benzylpiperidines nih.gov

Scaffold-Hopping and Bioisosteric Replacements within the Core Structure

In the realm of medicinal chemistry, the modification of a lead compound's core structure through scaffold-hopping and bioisosteric replacement is a pivotal strategy for optimizing drug-like properties, exploring novel chemical space, and circumventing existing patents. nih.gov For the this compound scaffold, these approaches involve the replacement of the central pyrrolidinylpiperidine framework with other ring systems that maintain the essential spatial arrangement of key pharmacophoric features.

Scaffold-Hopping Strategies

Scaffold-hopping aims to identify isofunctional molecular structures with significantly different molecular backbones. nih.gov This can range from minor alterations, such as the replacement of one heterocyclic ring with another, to more drastic changes where the entire core is substituted. The goal is to retain or improve biological activity while favorably altering properties such as potency, selectivity, metabolic stability, and solubility. nih.govnih.gov

One conceptual approach to scaffold-hopping for the this compound core involves replacing the bicyclic system with conformationally restricted analogs. The rationale is to lock the molecule into a bioactive conformation, which can lead to enhanced potency and selectivity. Examples of such strategies in related piperidine-containing molecules include the synthesis of bicyclic piperazine (B1678402) derivatives as conformationally constrained analogs.

Another avenue for scaffold-hopping is the complete replacement of the pyrrolidinylpiperidine core with a different bicyclic or spirocyclic system. While direct examples for the this compound scaffold are not extensively documented in publicly available literature, the principles can be extrapolated from strategies applied to similar structures. For instance, the replacement of a piperidine ring with a tropane (B1204802) scaffold can alter the orientation of substituents and impact metabolic stability. nih.gov

Bioisosteric Replacements

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, leading to a compound with similar biological activity. researchgate.net This strategy is often employed to address issues such as metabolic liabilities, toxicity, or to improve pharmacokinetic profiles.

For the this compound core, bioisosteric replacements can be considered for either the pyrrolidine or the piperidine ring.

Piperidine Ring Bioisosteres: A notable example of a bioisosteric replacement for the piperidine ring is the use of azaspiro[3.3]heptane. This scaffold has been shown to mimic piperidine in bioactive compounds, offering similar basicity and lipophilicity but with potentially improved metabolic stability. The substitution on the azaspiro[3.3]heptane ring system can also explore different spatial vectors not accessible from the piperidine ring. nih.gov Another common bioisosteric replacement for piperidine is morpholine, which can increase the polarity of the ring and potentially reduce metabolism at sites adjacent to the nitrogen atom. nih.gov

Pyrrolidine Ring Bioisosteres: The pyrrolidine ring itself is a versatile scaffold in drug discovery. researchgate.net Bioisosteric replacement of the pyrrolidine moiety could involve the introduction of other five-membered heterocycles, such as imidazolidine (B613845) or oxazolidine, to modulate hydrogen bonding capabilities and polarity.

The following table summarizes potential bioisosteric replacements for the core rings of this compound and the rationale for their consideration.

Original RingBioisosteric ReplacementRationale for Replacement
PiperidineAzaspiro[3.3]heptaneMimics piperidine conformation, may improve metabolic stability, allows exploration of new substitution vectors. nih.gov
PiperidineMorpholineIncreases polarity, may reduce metabolism adjacent to the nitrogen atom. nih.gov
PiperidineTropaneConformationally restricted analog, alters substituent orientation. nih.gov
PyrrolidineImidazolidineIntroduces an additional nitrogen for potential hydrogen bonding interactions.
PyrrolidineOxazolidineIntroduces an oxygen atom, altering polarity and hydrogen bonding capacity.

Detailed research findings on the direct application of these strategies to this compound are limited in the reviewed literature. However, the principles of scaffold-hopping and bioisosteric replacement provide a robust framework for the rational design of new analogs with potentially superior properties. These strategies underscore the dynamic nature of drug discovery, where the core structure of a lead compound is viewed as a modifiable template rather than a fixed entity.

Spectroscopic and Advanced Characterization Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion and Conformational Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals, while advanced techniques can probe the conformational dynamics of the molecule in solution.

Advanced 1D NMR (e.g., ¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the benzyl (B1604629), piperidine (B6355638), and pyrrolidine (B122466) moieties. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (PhCH₂-) would likely resonate as a singlet or a pair of doublets around δ 3.5 ppm. The protons on the piperidine and pyrrolidine rings would produce a complex set of multiplets in the upfield region (δ 1.5-3.0 ppm) due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The aromatic carbons of the benzyl group are expected to resonate in the δ 127-140 ppm range. The benzylic carbon would likely appear around δ 60-65 ppm. The carbons of the piperidine and pyrrolidine rings would be observed in the upfield region (δ 20-60 ppm).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the two nitrogen atoms in the piperidine and pyrrolidine rings. The chemical shifts would be indicative of the hybridization and substitution of the nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Fragments of this compound

Fragment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl Aromatic7.2 - 7.4127 - 140
Benzyl Methylene (PhCH₂)~3.560 - 65
Piperidine Ring1.5 - 3.020 - 60
Pyrrolidine Ring1.5 - 3.020 - 60

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as linking the benzyl group to the piperidine nitrogen.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformational preferences of the molecule. For instance, NOE correlations can help determine the relative orientation of the pyrrolidinyl substituent on the piperidine ring.

Dynamic NMR for Conformational Equilibrium and Exchange Phenomena

The piperidine and pyrrolidine rings in this compound are not static and can undergo conformational changes, such as ring inversion. Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, can provide insights into these dynamic processes. researchgate.net At lower temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. researchgate.net Analysis of the changes in the spectra with temperature can provide thermodynamic and kinetic parameters for the conformational equilibria. researchgate.net

Computational NMR for Comparison with Experimental Data

In conjunction with experimental data, computational methods can be employed to predict NMR chemical shifts and coupling constants for different possible conformations of this compound. researchgate.netresearchgate.net By comparing the calculated NMR parameters for various low-energy conformers with the experimental data, the most probable conformation in solution can be determined. researchgate.netresearchgate.net This integrated approach enhances the accuracy of the structural and conformational assignment. researchgate.netnih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, and can also be used to deduce its structure through the analysis of fragmentation patterns. scielo.org.mx

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for a Related Compound

Compound Molecular Formula Calculated Exact Mass (Da)
1-Benzyl-4-(piperidine-1-carbonyl)pyrrolidin-2-oneC₁₇H₂₂N₂O₂286.1681

Note: The data is for a structurally related compound. The expected exact mass for this compound (C₁₆H₂₄N₂) would be calculated and compared with the experimental value for elemental composition confirmation.

The analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the benzyl group (loss of 91 Da, corresponding to a tropylium ion), and fragmentation of the piperidine and pyrrolidine rings.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Specific MS/MS fragmentation data for this compound is not available in the provided search results. This analysis would typically involve identifying the parent ion and characterizing its fragmentation pathways to confirm the connectivity of the benzyl, piperidine, and pyrrolidine moieties.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Fingerprinting

FT-IR and FT-Raman spectra for this compound could not be located in the search results. Such data would be used to identify characteristic vibrational modes for the functional groups present, such as C-H stretching of the aromatic and aliphatic rings, and N-H stretching of the secondary amine in the pyrrolidine ring, providing insight into the compound's structure and conformation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

There are no X-ray crystallographic studies for this compound reported in the search results. This technique would be essential for determining the precise three-dimensional structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 2-position of the pyrrolidine ring, as well as the conformation of the piperidine and pyrrolidine rings in the solid state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment and Solution Conformation of Enantiomers

Information regarding the chiroptical properties (Circular Dichroism or Optical Rotatory Dispersion) of the enantiomers of this compound is absent from the provided search results. These techniques would be crucial for assigning the absolute configuration of the stereocenter and studying the conformational behavior of the individual enantiomers in solution.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum theory, provide detailed information about the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a common QM method used for these investigations.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

For a related compound, 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations with the B3LYP/6-311++G(d,p) basis set have been used to determine its electronic structure. researchgate.net These calculations provide insights into the distribution of electron density and the energies of the molecular orbitals.

Table 1: Frontier Molecular Orbital Energies for a Related Piperidine (B6355638) Derivative

Molecular Orbital Energy (eV)
HOMO -0.26751
LUMO -0.18094
HOMO-LUMO Gap (ΔE) 0.08657

Data is illustrative for a related piperidine derivative and not specific to 1-Benzyl-4-(pyrrolidin-2-yl)piperidine. nih.gov

A smaller HOMO-LUMO gap indicates that less energy is required to excite an electron from the ground state, suggesting a higher propensity for chemical reactions. researchgate.net

QM calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data. researchgate.netresearchgate.net

For instance, in the study of 1-Benzyl-4-(N-Boc-amino)piperidine, DFT calculations were employed to determine the vibrational frequencies and assign them based on the Potential Energy Distribution (PED). researchgate.net Similarly, theoretical NMR chemical shifts are calculated and often show good correlation with experimental values, aiding in the structural elucidation of complex molecules. researchgate.net

Table 2: Predicted Spectroscopic Data for a Piperidine Analog

Spectroscopic Technique Predicted Values
IR (cm⁻¹)
N-H Stretch ~3400
C-H Stretch (Aromatic) ~3100
C-H Stretch (Aliphatic) ~2900
C=O Stretch (Amide) ~1680
¹H NMR (ppm)
Aromatic Protons 7.2 - 7.4
Benzyl (B1604629) CH₂ ~3.5
Piperidine/Pyrrolidine (B122466) CH 2.5 - 3.2
Piperidine/Pyrrolidine CH₂ 1.5 - 2.0
¹³C NMR (ppm)
Aromatic Carbons 127 - 138
Benzyl CH₂ ~63
Piperidine/Pyrrolidine CH 45 - 60
Piperidine/Pyrrolidine CH₂ 25 - 35

Values are representative for similar structures and are not specific to this compound.

Theoretical calculations can be used to explore the potential energy surfaces of chemical reactions, helping to elucidate the mechanisms of synthetic pathways. rsc.org By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathway and optimize reaction conditions. For the synthesis of related pyrrolidine and piperidine derivatives, computational studies have been used to understand the intricacies of cyclization reactions and other key synthetic steps. acs.orgnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov

Fukui functions are another local reactivity descriptor derived from DFT that helps in identifying the most reactive sites in a molecule. researchgate.net These calculations can pinpoint specific atoms that are most likely to participate in chemical reactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics and molecular dynamics provide a less computationally intensive approach to study the conformational landscape and dynamics of larger molecules over longer timescales.

This compound is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. MM and MD simulations are used to explore these different conformations and identify the most stable, low-energy structures (energy minima). researchgate.net These studies are crucial as the biological activity of a molecule is often dependent on its specific three-dimensional conformation.

Potential Energy Scan (PES) studies can be performed to investigate the conformational preferences of the molecule by systematically rotating specific dihedral angles and calculating the corresponding energy. researchgate.net This allows for the identification of the most stable conformers. For N-substituted piperidines, computational studies have shown that the substituent on the nitrogen atom can significantly influence the conformational equilibrium of the ring. researchgate.netnih.gov

MD simulations provide a dynamic picture of the molecule, showing how its conformation changes over time at a given temperature. researchgate.net This can reveal important information about the flexibility of the molecule and the accessibility of different conformations, which can be critical for its interaction with biological targets.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Solvent Effects on Conformation and Molecular Interactions

The conformation of this compound, a molecule with multiple rotatable bonds, is significantly influenced by its surrounding solvent environment. Solvation models, ranging from implicit continuum models to explicit solvent simulations, are employed to predict these effects.

In polar protic solvents, such as water or methanol, the solvent molecules can form hydrogen bonds with the amine groups of the piperidine and pyrrolidine rings. This intermolecular hydrogen bonding competes with intramolecular interactions, leading to a more extended and flexible conformation of the molecule. The increased polarity of the solvent can also affect the rotational barriers of the single bonds, allowing the molecule to explore a wider range of conformations.

The study of solvent effects is crucial for understanding how this compound might behave in a biological system, where it will encounter a variety of microenvironments with different polarities.

SolventDielectric ConstantPredominant ConformationKey Interactions
Chloroform4.81Compact, foldedIntramolecular H-bonding
Methanol32.7Partially extendedIntermolecular H-bonding with solvent
Water80.1ExtendedStrong intermolecular H-bonding with solvent

Ligand-Protein Docking for Predicting Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can elucidate potential binding modes within the active sites of various enzymes or receptors, providing insights into the molecular basis of its interactions.

Docking simulations involve placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. The N-benzyl piperidine motif is known to participate in cation-π and π-π stacking interactions with aromatic residues in protein binding sites. researchgate.net

For instance, in a hypothetical docking study with acetylcholinesterase, a common target for piperidine-based inhibitors, the protonated piperidine nitrogen could form a crucial ionic interaction with an aspartate residue in the active site. nih.gov The benzyl group might then occupy a hydrophobic pocket, engaging in van der Waals and π-π stacking interactions with tryptophan or tyrosine residues. nih.gov The pyrrolidine ring could further stabilize the complex through hydrogen bonds or additional hydrophobic contacts.

These predicted binding modes, while not a direct measure of biological activity, are invaluable for understanding the structural requirements for molecular recognition and for the rational design of more potent analogs.

Protein TargetKey Interacting Residues (Hypothetical)Type of Interaction
AcetylcholinesteraseAsp72, Trp84, Phe330Ionic, Cation-π, π-π stacking
Sigma-1 ReceptorGlu172, Tyr103Hydrogen bonding, Hydrophobic
Dopamine (B1211576) D2 ReceptorAsp114, Phe382Ionic, π-π stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies on this compound are not extensively documented, the principles can be applied to understand its in vitro molecular interactions.

To build a QSAR model, the chemical structure of this compound and its analogs would be represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices (e.g., Wiener index, Randić index), connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Molecular shape indices, van der Waals volume, and descriptors related to the 3D arrangement of atoms.

Once the descriptors are generated, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.gov The goal is to create an equation that can predict the activity of new, unsynthesized compounds.

The predictive power of the QSAR model must be rigorously validated using internal and external validation techniques. A robust QSAR model can then be used to prioritize the synthesis of new analogs with potentially improved in vitro molecular interactions.

Virtual Screening and De Novo Design of Analogs based on Computational Predictions

The insights gained from ligand-protein docking and QSAR modeling can be leveraged for virtual screening and de novo design of novel analogs of this compound.

Virtual screening involves searching large chemical databases for molecules that are predicted to bind to a specific target based on their structural similarity to the parent compound or their predicted docking score. nih.govmdpi.comfip.org This approach can rapidly identify a diverse set of potential hit compounds for further experimental testing.

De novo design is a computational strategy for generating novel molecular structures from scratch. Based on the identified pharmacophore (the essential 3D arrangement of functional groups required for activity) of this compound, algorithms can design new molecules that fit the binding site of the target protein. This allows for the exploration of novel chemical space and the design of compounds with optimized properties.

Both virtual screening and de novo design are powerful computational tools that can accelerate the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Structure Activity Relationship Sar Studies: Molecular Interaction Focus

Design Principles for Systematic SAR Exploration

Systematic exploration of the SAR for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine and its analogs involves methodical modifications of its core moieties to map the steric and electronic requirements for biological activity.

Positional Scanning and Substituent Effects on Key Moieties

The core structure of this compound offers several positions for modification, primarily on the N-benzyl group and the pyrrolidine (B122466) ring. Structure-activity relationship studies on analogous compounds, such as N-benzylpiperidine derivatives, have demonstrated that substitutions on the benzyl (B1604629) ring significantly influence biological activity. For instance, in the context of acetylcholinesterase (AChE) inhibition, the introduction of halogen substituents at the 3-position of the benzyl ring did not notably enhance activity. nih.gov Conversely, a fluorine atom at the para-position of a related 2-phenylacetate moiety attached to a benzylpiperidine core was shown to enhance interaction with the AChE active site. nih.gov

Similarly, modifications to the pyrrolidine ring are crucial. SAR studies on pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors indicated that small, lipophilic substituents on a terminal phenyl group attached to the pyrrolidine amide were preferable for optimal potency. nih.gov The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are also known to have a significant impact on the biological profile of drug candidates due to different binding modes with target proteins. nih.gov

For this compound, positional scanning would involve synthesizing a library of analogs with systematic substitutions on the benzyl and pyrrolidine rings to probe for interactions with a specific biological target. For example, electron-donating or electron-withdrawing groups could be introduced at the ortho, meta, and para positions of the benzyl ring to assess the impact on binding affinity.

Isosteric and Bioisosteric Replacements to Modulate Interactions

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to fine-tune the physicochemical properties and biological activity of a lead compound. For this compound, several such replacements can be envisaged.

The piperidine (B6355638) ring itself is a common scaffold in drug discovery and has been a subject of bioisosteric replacement. cambridgemedchemconsulting.com For instance, azaspiro[3.3]heptane has been proposed as a replacement for the piperidine ring to improve solubility and reduce metabolic degradation. enamine.net The pyrrolidine ring, another key component, can also be replaced. In the development of sigma receptor ligands, it was observed that a smaller pyrrolidine ring was less favorable for fitting the σ1 receptor subtype compared to a piperidine ring in a similar scaffold. mdpi.com

Furthermore, the benzyl group could be replaced with other arylalkyl groups to explore different hydrophobic interactions. In a series of 1-aralkyl-4-benzylpiperidine derivatives, modifications to the aralkyl moiety led to significant variations in affinity for sigma receptors. acs.org These studies provide a framework for potential modifications to this compound to enhance its interaction with specific biological targets.

Probing Molecular Recognition and Binding Sites (purely in vitro or theoretical studies)

Understanding the molecular recognition of this compound and identifying its binding sites are crucial for elucidating its mechanism of action. This is typically achieved through a combination of in vitro binding assays and theoretical modeling.

Ligand Binding Assays (e.g., radioligand binding, fluorescence polarization)

Ligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. Radioligand binding assays, in particular, are widely used to characterize the interaction of new ligands with their targets. For instance, in the study of 1-aralkyl-4-benzylpiperidine derivatives as sigma receptor ligands, binding assays were performed using [3H]pentazocine for σ1 receptors and [3H]ditolylguanidine for σ2 receptors. acs.org

Similarly, to evaluate the affinity of novel benzylpiperidine derivatives for the serotonin (B10506) transporter (SERT), radioligand binding assays using [3H]-paroxetine have been employed. nih.gov These methodologies could be directly applied to assess the binding profile of this compound across a panel of receptors and transporters. The dissociation constant (Kd) is a key parameter derived from these assays, indicating the affinity of the ligand for the receptor; a lower Kd value signifies higher affinity. nih.gov

Enzyme Inhibition Kinetics (e.g., IC50, Ki determination)

Enzyme inhibition assays are critical for compounds designed to target enzymes. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific enzyme. For example, the inhibitory activity of benzylpiperidine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been extensively studied using the Ellman method. nih.govnih.gov

In these studies, compounds have shown a wide range of IC50 values, highlighting the importance of specific structural features for potent inhibition. For instance, a series of N-benzyl-piperidine derivatives were rationally designed as multitarget-directed AChE and BuChE inhibitors, with the most potent compound exhibiting an IC50 of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov The inhibition constant (Ki) can also be determined from these kinetic studies, providing a more direct measure of the inhibitor's binding affinity.

The following table presents IC50 values for various benzylpiperidine derivatives against AChE and BuChE, illustrating the impact of structural modifications on inhibitory activity.

CompoundTarget EnzymeIC50 (µM)
Benzylpiperidine Derivative 1AChE28
Benzylpiperidine Derivative 2AChE41
Benzylpiperidine Derivative 3AChE5.10
Benzylpiperidine Derivative 3BuChE26.78
Benzylpiperidine Derivative 4BuChE6.16
N-benzyl-piperidine Derivative 4aAChE2.08
N-benzyl-piperidine Derivative 4aBuChE7.41

This table is interactive and can be sorted by clicking on the column headers.

Receptor Affinity Studies (e.g., Kd determination)

Receptor affinity studies, often conducted through radioligand binding assays, are essential for quantifying the strength of the interaction between a ligand and its receptor. The equilibrium dissociation constant (Kd) is the primary metric obtained from these studies, representing the concentration of ligand at which half of the receptors are occupied at equilibrium. malvernpanalytical.com

For example, studies on 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as sigma receptor ligands determined their affinity (Ki) for both σ1 and σ2 receptors, with many compounds exhibiting nanomolar affinity. nih.gov The Ki value is closely related to the Kd and provides a measure of the binding affinity of an inhibitor.

The table below summarizes the binding affinities (Ki) of several benzylpiperidine derivatives for different receptors, demonstrating the potential for high-affinity interactions.

CompoundTarget ReceptorKi (nM)
1-Aralkyl-4-benzylpiperidine Derivative 1σ10.4
1-Aralkyl-4-benzylpiperidine Derivative 1σ23.3
Piperidine Derivative 9ab5-HT1A-
Piperidine Derivative 9aa5-HT1A-
Benzylpiperidine Derivative (SERT)h-SERT25.5 µM

This table is interactive and can be sorted by clicking on the column headers.

These in vitro and theoretical approaches are indispensable for building a comprehensive understanding of the molecular interactions of this compound and guiding the design of new analogs with improved potency and selectivity.

Conformational Effects of the Compound on Molecular Interactions

The substitution pattern on the piperidine ring is a key determinant of its preferred conformation. The large N-benzyl group and the 4-pyrrolidinyl group can exist in either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to alleviate 1,3-diaxial steric interactions. nih.gov Computational studies on similar N-substituted piperidines have shown that the energy difference between conformers can be significant, influencing the proportion of each conformer present at physiological temperatures. researchgate.net

The conformation of the piperidine ring, in turn, dictates the spatial presentation of the pyrrolidinyl moiety and the benzyl group, which are often crucial for receptor binding. For instance, the distance and relative orientation between the nitrogen atom of the piperidine ring and the pharmacophoric features of the pyrrolidinyl and benzyl groups are directly dependent on the ring's conformation. A receptor might selectively bind to a specific conformation where these features are optimally positioned for interaction. nih.gov The added rigidity from introducing bridged systems into piperidine rings has been used as a strategy to lock the molecule into a receptor-preferred conformation, highlighting the importance of this aspect in molecular design. nih.gov

The pyrrolidine ring, a five-membered heterocycle, adopts envelope and twisted conformations. The relative orientation of the substituent at the 2-position of the pyrrolidine ring is critical and is influenced by the stereochemistry at that carbon. The flexibility of this ring system, while allowing it to adapt to a binding site, also means that a significant entropic penalty may be paid upon binding if a specific, less-favored conformation is required.

Table 1: Influence of Piperidine Ring Conformation on Substituent Orientation
ConformationN-Benzyl Group Orientation4-Pyrrolidinyl Group OrientationRelative StabilityImplication for Molecular Interaction
Chair (Equatorial Benzyl)EquatorialEquatorialGenerally more stablePresents substituents in a more extended fashion.
Chair (Axial Benzyl)AxialAxialGenerally less stable due to steric strainPresents substituents in a more compact arrangement.
Twist-BoatVariesVariesGenerally higher energyMay be adopted to fit into specific binding pockets. nih.gov

Stereochemical Influence on Specific Molecular Recognition Events

Chirality plays a pivotal role in the biological activity of many compounds, and this compound is no exception, possessing a stereocenter at the 2-position of the pyrrolidinyl ring. This results in the existence of (R) and (S) enantiomers. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in their interaction with chiral biological macromolecules like receptors and enzymes.

Research on closely related analogs has demonstrated a high degree of stereoselectivity in receptor binding. For example, in a series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, binding affinity for the dopamine (B1211576) D-2 receptor was found to be confined almost exclusively to the (R)-enantiomer. nih.gov X-ray crystallography of one of these potent (R)-enantiomers revealed a specific solid-state conformation where the benzyl group was folded over the salicylamide (B354443) moiety, suggesting a well-defined spatial arrangement is necessary for potent binding. nih.gov

This stereochemical preference arises from the specific interactions each enantiomer can form within the binding site. A receptor's binding pocket is itself chiral, composed of amino acid residues arranged in a specific three-dimensional orientation. One enantiomer may be able to form multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) simultaneously, while its mirror image cannot achieve the same optimal fit. The inactive enantiomer might even experience steric clashes with the receptor, preventing effective binding.

Table 2: Stereochemical Influence on Receptor Binding Affinity (Hypothetical Data Based on Analogues)
EnantiomerReceptor Affinity (e.g., IC50)Key InteractionsRationale for Differential Binding
(R)-1-Benzyl-4-(pyrrolidin-2-yl)piperidineHigh (nM range)Optimal hydrogen bonding and hydrophobic interactions.The spatial arrangement of the pyrrolidinyl substituent allows for a precise fit into the chiral binding pocket. nih.gov
(S)-1-Benzyl-4-(pyrrolidin-2-yl)piperidineLow (µM range or inactive)Suboptimal or disruptive interactions (e.g., steric hindrance).The mirror-image arrangement of the pyrrolidinyl substituent prevents a complementary fit with the receptor.

Exploration of Molecular Interactions and Biochemical Mechanisms Non Clinical / in Vitro

Target Identification and Validation Methodologies for Binding Partners

The initial step in understanding a compound's mechanism of action involves identifying its molecular targets within a biological system. Techniques such as affinity chromatography, pull-down assays, and proteomics-based approaches are standard methodologies for this purpose. However, specific studies employing these techniques for 1-Benzyl-4-(pyrrolidin-2-yl)piperidine have not been identified.

Biophysical Characterization of Compound-Target Interactions

Once a potential target is identified, biophysical methods are used to characterize the binding interaction in detail, including its thermodynamics and kinetics.

X-ray Crystallography of Compound-Target Complexes for High-Resolution Binding Modes

High-resolution structural data from X-ray crystallography provides definitive insights into the binding mode of a ligand within its biological target. As of the current literature, a co-crystal structure of this compound complexed with a specific protein target has not been publicly documented.

However, crystallographic studies have been successfully conducted on precursors and analogues, demonstrating the feasibility of structural analysis for this chemical scaffold. For instance, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide, a starting material for fentanyl-derived opioids, has been determined, revealing a monoclinic crystal system with four unique molecules in the asymmetric unit, linked by hydrogen-bonded chains. nih.gov Similarly, the structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione has been characterized, showing a nearly planar pyrrolidine-2,3-dione (B1313883) ring. scichemj.orgscispace.com These studies confirm that the core piperidine (B6355638) and pyrrolidine (B122466) moieties can be resolved at high resolution, which is a prerequisite for future studies aiming to elucidate the precise binding interactions of this compound with its enzymatic or receptor targets.

Mechanistic Insights from In Vitro Biochemical Assays

Enzyme Kinetics and Mechanism of Inhibition

Derivatives of the 1-benzylpiperidine (B1218667) scaffold have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Structure-activity relationship (SAR) studies on these analogues have provided detailed kinetic data.

One of the most potent inhibitors identified is 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibits an IC50 value of 0.56 nM against AChE. nih.gov This compound demonstrated remarkable selectivity, with an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov Another well-studied analogue, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), is also a highly potent and selective AChE inhibitor with an IC50 of 5.7 nM. nih.gov Its selectivity for AChE over BuChE is approximately 1250-fold. nih.gov While detailed kinetic analyses classifying the inhibition as competitive, non-competitive, or uncompetitive were not the focus of these initial reports, the interaction of such inhibitors within the active site of AChE typically suggests a competitive mechanism.

Other analogues have shown inhibitory activity against steroid-5-alpha-reductase, with IC50 values in the nanomolar to low micromolar range for both type 1 and type 2 isozymes. nih.gov Specifically, a diphenylacetyl derivative displayed IC50 values of 3.44 µM (type 1) and 0.37 µM (type 2) in rats, while a dicyclohexylacetyl derivative showed potent inhibition of the type 2 enzyme with an IC50 of 80 nM. nih.gov

Compound AnalogueTarget EnzymeInhibition Data (IC50)Selectivity
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)0.56 nM18,000x for AChE over BuChE
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAcetylcholinesterase (AChE)5.7 nM1250x for AChE over BuChE
N-diphenylacetyl-piperidine-4-(benzylidene-4-carboxylic acid)5α-Reductase Type 1 (rat)3.44 µM-
N-diphenylacetyl-piperidine-4-(benzylidene-4-carboxylic acid)5α-Reductase Type 2 (rat)0.37 µM-
N-dicyclohexylacetyl-piperidine-4-(benzylidene-4-carboxylic acid)5α-Reductase Type 2 (rat)80 nMModerate activity vs. Type 1

Allosteric Modulation Studies of Target Proteins

Certain derivatives of N-benzyl piperidine have been shown to function not as direct inhibitors at the active site, but as allosteric modulators that bind to a secondary site on a target protein, thereby altering its function.

A notable example is 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an analogue from the GBR series of compounds. nih.gov This specific compound was found to act as an allosteric modulator of the human serotonin (B10506) transporter (hSERT). nih.govresearchgate.net Unlike many other compounds in the series that showed high affinity for the dopamine (B1211576) transporter (DAT), this analogue had little direct affinity for DAT, SERT, or the norepinephrine (B1679862) transporter (NET). nih.govconsensus.app Its function as an allosteric modulator indicates that it influences the binding or function of the primary ligand (serotonin) without competing for the same binding site, representing a distinct mechanism of action for this structural class. nih.gov

Receptor Agonism/Antagonism in Defined in vitro functional assays

The this compound scaffold is present in molecules that exhibit potent and specific interactions with G-protein coupled receptors (GPCRs). In vitro functional assays, independent of a cellular context, have been used to characterize these interactions.

A derivative, 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has been identified as a pure antagonist at the nociceptin/orphanin FQ (NOP) receptor. nih.gov In functional assays using midbrain slices containing the ventrolateral periaqueductal gray (vlPAG), this compound concentration-dependently attenuated the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by the NOP agonist N/OFQ. The IC50 for this antagonistic action was determined to be 2.6 ± 0.6 µM. nih.gov The study confirmed the compound had no intrinsic agonistic activity at NOP receptors at concentrations up to 10 µM. nih.gov

Separately, piperidine analogues have been characterized as antagonists of the histamine (B1213489) H3 receptor. nih.gov For example, a derivative containing a trifluoromethylbenzyl group showed high in vitro potency as an H3 antagonist with a pA2 value of 8.35 in guinea pig jejunum assays. nih.gov

Compound AnalogueTarget ReceptorActivityFunctional Assay Data
1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamideNociceptin/Orphanin FQ (NOP) ReceptorPure AntagonistIC50 = 2.6 ± 0.6 µM (attenuation of N/OFQ-induced GIRK current)
1-{4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidineHistamine H3 ReceptorAntagonistpA2 = 8.35 (guinea pig jejunum)

Cellular Assays for Molecular Impact

Cellular assays provide a crucial link between biochemical activity and biological effect at the molecular level within a living cell. Studies on analogues of this compound have demonstrated cellular target engagement and downstream pathway modulation.

Investigations into a series of 1-benzyl-pyrrolidine-3-ol analogues explored their cytotoxic effects against a panel of human cancer cell lines. researchgate.netresearchgate.net The lead compounds from this series exhibited selective cytotoxicity towards HL-60 (human leukemia) cells compared to cell lines derived from solid tumors. monash.edu Importantly, these compounds showed milder cytotoxic effects on non-cancerous cell lines, indicating a degree of selective action against cancer cells. researchgate.netmonash.edu The mechanism of this cytotoxicity was linked to the induction of apoptosis via the activation of caspase-3. monash.edu

Another study on 1-alkylpiperidine N-oxides demonstrated that cytotoxic activity in Ehrlich ascites carcinoma (EAC) cells was dependent on the length of the alkyl chain. nih.gov These compounds inhibited the incorporation of radiolabeled precursors into macromolecules like DNA, RNA, and proteins, confirming their impact on fundamental cellular processes. nih.gov

Compound ClassCell Lines TestedObserved Molecular Impact
1-benzyl-pyrrolidine-3-ol analoguesHL-60 (leukemia), A549 (lung), NCI H322 (lung), A431 (epidermoid), T98G (glioblastoma)Selective cytotoxicity towards HL-60 cells; induction of apoptosis via caspase-3 activation.
1-alkylpiperidine N-oxidesEhrlich ascites carcinoma (EAC)Inhibition of precursor incorporation into DNA, RNA, and proteins.

Synthetic Biology and Chemical Biology Applications As a Research Tool

Development as a Chemical Probe for Investigating Biological Systems

Currently, there is no specific information available in scientific literature detailing the development or use of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and while piperidine (B6355638) derivatives are common scaffolds in drug discovery, the specific application of this compound as a probe has not been reported.

Integration into Protein Engineering and Directed Evolution Studies

There is no available research to suggest that this compound has been integrated into protein engineering or directed evolution studies. These fields often utilize small molecules to modulate protein function or as targets for evolving new protein activities, but the involvement of this particular compound has not been documented.

Applications in Synthetic Gene Circuits as a Regulatory Molecule

Synthetic gene circuits are a cornerstone of synthetic biology, involving the design and construction of genetic networks to program novel cellular behaviors. nih.gov These circuits can be regulated by small molecules that can, for example, control the expression of specific genes. However, there is no evidence to date of this compound being used as a regulatory molecule in any synthetic gene circuit.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Analog Libraries

The exploration of any new chemical scaffold is contingent upon the ability to synthesize a diverse library of analogs for structure-activity relationship (SAR) studies. Future research should prioritize the development of flexible and efficient synthetic strategies for derivatives of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine.

Current synthetic methodologies for 4-substituted piperidines often involve multi-step sequences starting from pyridine or piperidone precursors. youtube.com Key strategies that could be adapted and optimized include:

Convergent Synthesis: Developing a route where the substituted piperidine (B6355638) and pyrrolidine (B122466) moieties are synthesized separately and then coupled in a late-stage reaction. This would allow for maximal diversity in the resulting analogs.

Multicomponent Reactions (MCRs): Investigating one-pot MCRs that can assemble the core structure from simple starting materials, offering a streamlined and atom-economical approach to library synthesis. bohrium.com

Stereoselective Synthesis: The pyrrolidin-2-yl group contains a chiral center, leading to (R) and (S) enantiomers of the final compound. Developing stereoselective synthetic routes will be crucial to deconvolute the biological activity of each stereoisomer, a critical step in modern drug design. researchgate.net

An illustrative synthetic strategy could involve the variation of substituents on the benzyl (B1604629) and pyrrolidine rings to probe the effects on biological activity.

Table 1: Illustrative Analog Library Synthesis Plan

Entry Benzyl Substituent (R1) Pyrrolidine N-Substituent (R2) Proposed Synthetic Approach
1a 4-Fluoro Boc (tert-Butoxycarbonyl) Reductive amination of N-Boc-pyrrolidine-2-carboxaldehyde with 1-(4-fluorobenzyl)piperidin-4-amine
1b 3-Methoxy Cbz (Carboxybenzyl) Acylation of the pyrrolidine nitrogen followed by piperidine ring formation
1c 2,4-Dichloro Methyl N-alkylation of the pyrrolidine ring post-coupling
1d 4-Trifluoromethyl Unsubstituted Direct coupling followed by deprotection of a suitable N-protecting group

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties and interactions of novel compounds. For this compound, a suite of in silico methods could be employed to guide analog design and prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of analog activities is generated, 2D and 3D-QSAR models can be built to correlate structural features with biological efficacy. nih.gov These models can then predict the activity of virtual compounds, helping to identify promising candidates for synthesis.

Molecular Docking: By identifying potential biological targets, molecular docking simulations can predict the binding poses and affinities of this compound analogs within the target's active site. nih.gov This provides insights into the key molecular interactions driving activity and can guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more accurate assessment of binding stability and the role of conformational changes. nih.gov

Table 2: Proposed Computational Workflow for Lead Optimization

Step Computational Method Objective Expected Outcome
1 Target Identification In silico screening (e.g., SwissTargetPrediction) A ranked list of potential protein targets for the scaffold. clinmedkaz.org
2 Binding Mode Analysis Molecular Docking Prediction of binding poses and key interactions with high-ranking targets.
3 Stability Assessment Molecular Dynamics (MD) Simulations Confirmation of stable binding and identification of dynamic interaction patterns. researchgate.net
4 Predictive Modeling QSAR, Machine Learning Models to predict the activity of unsynthesized analogs based on their structure. nih.gov
5 ADMET Prediction In silico ADMET tools Early assessment of drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). crimsonpublishers.com

Exploration of New Molecular Interaction Modalities and Target Classes

The piperidine scaffold is a privileged structure known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). nih.govresearchgate.net Future research should involve broad biological screening of this compound to uncover novel therapeutic applications.

Potential target classes for exploration include:

G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs containing piperidine moieties target GPCRs such as dopamine (B1211576), serotonin (B10506), and opioid receptors. tandfonline.com

Ion Channels: Piperidine derivatives have shown activity as modulators of various ion channels, which are important targets for cardiovascular and neurological diseases.

Enzymes: The scaffold could be investigated for inhibitory activity against enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease, or various kinases involved in cancer. nih.gov

A comprehensive screening campaign against a panel of diverse biological targets would be the first step in elucidating the pharmacological profile of this compound class. Identifying a novel and potent interaction could open up entirely new therapeutic avenues.

Applications in Materials Science

While primarily associated with medicinal chemistry, heterocyclic compounds like piperidine are also being explored for applications in materials science. The structural features of this compound could lend themselves to the development of novel functional materials.

Antimicrobial Polymers: The piperazine (B1678402) ring, a close analog of piperidine, has been incorporated into polymers to create materials with antimicrobial properties. rsc.org The nitrogen atoms in the this compound scaffold could be quaternized to create cationic centers, a common strategy for imparting antimicrobial activity. These functionalized monomers could then be polymerized to create antimicrobial coatings or films. nih.gov

Supramolecular Assemblies: The rigid structure and potential for hydrogen bonding could allow derivatives of this compound to participate in the formation of ordered supramolecular structures, such as gels or liquid crystals, with potential applications in sensing or controlled release.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov For a novel scaffold like this compound, AI/ML can be integrated at multiple stages of the research and development pipeline.

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to the target compound and its analogs, potentially reducing the time and resources required for chemical synthesis. synthiaonline.comchemcopilot.com These platforms analyze vast databases of chemical reactions to suggest optimal pathways. iscientific.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high target affinity and favorable ADMET profiles. d4-pharma.com

Property Prediction: ML models can be trained to accurately predict a wide range of physicochemical and biological properties, allowing for the rapid virtual screening of large libraries of potential analogs and reducing the need for extensive experimental testing in the early phases of discovery. crimsonpublishers.comai-dd.eu

The integration of these advanced computational approaches will be essential for efficiently navigating the chemical space around this compound and accelerating its journey from a chemical curiosity to a potentially valuable molecule in medicine or materials science.

Q & A

Q. Optimization Strategies :

  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress with TLC or LC-MS to adjust stoichiometry or temperature .

How can structural discrepancies in NMR data for this compound derivatives be resolved?

Advanced Research Focus
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Conformational Isomerism : The piperidine ring’s chair-to-boat transitions or benzyl group rotation can split signals. Use variable-temperature NMR to identify dynamic processes .
  • Impurity Artifacts : Trace solvents (e.g., DMSO) or byproducts may overlap with target peaks. Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .
  • Tautomerism : If the pyrrolidine nitrogen is protonated, pH-dependent shifts may occur. Perform NMR in deuterated solvents with controlled pH .

Example : In related 1-benzylpiperidine derivatives, elemental analysis discrepancies (e.g., ±0.5% in nitrogen content) were resolved by repeating combustion analysis under oxygen-rich conditions .

What computational methods are effective for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies. For example, B3LYP/6-31G* calculations can predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics.
  • Machine Learning : Train models on existing piperidine reaction datasets to forecast optimal conditions (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s hybrid approach combines quantum calculations with experimental feedback to reduce trial-and-error in piperidine derivative synthesis by 40% .

How do steric and electronic effects influence the biological activity of this compound analogs?

Q. Advanced Research Focus

  • Steric Effects : Bulkier substituents at the 4-position (e.g., pyrrolidin-2-yl vs. hydrazinyl) may hinder binding to target receptors. Docking studies (e.g., AutoDock Vina) can quantify steric clashes .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring reduce basicity of the piperidine nitrogen, altering pharmacokinetics. Measure pKa via potentiometric titration .

Example : In antipsychotic piperidine derivatives, 4-cinnamoyl substitution improved dopamine receptor affinity by 30% compared to unsubstituted analogs .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Label with hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Note : Refer to Safety Data Sheets (SDS) for region-specific regulations (e.g., TCI America’s guidelines for 4-benzylpiperidine derivatives) .

How can researchers address low yields in the final coupling step of this compound synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig coupling. Additives like XPhos improve turnover .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may promote side reactions. Switch to toluene for sterically hindered substrates .
  • Workup Refinement : Use aqueous extraction (NaHCO₃) to remove unreacted amines, followed by column chromatography with gradient elution .

Data-Driven Example : In benzoylpiperidine syntheses, adjusting the solvent from CHCl₃/MeOH (56% yield) to THF increased yields to 72% by reducing polarity-driven byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.